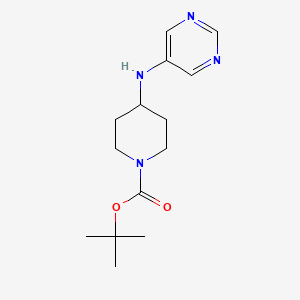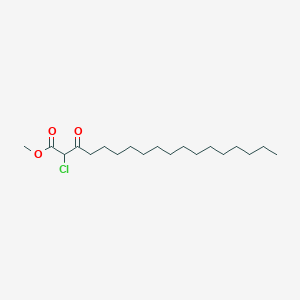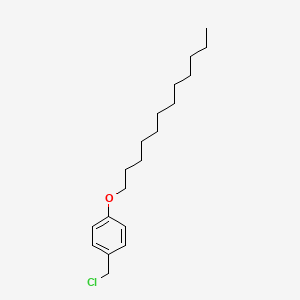
1-(Chloromethyl)-4-(dodecyloxy)benzene
概要
説明
1-(Chloromethyl)-4-(dodecyloxy)benzene is an organic compound with the molecular formula C19H31ClO. It is a benzyl chloride derivative where the benzyl group is substituted with a dodecyloxy group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-4-(dodecyloxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-dodecyloxybenzyl alcohol with thionyl chloride in dichloromethane. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 4-dodecyloxybenzyl chloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride moiety. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can range from benzyl ethers to benzyl amines.
Oxidation: Major products include 4-dodecyloxybenzaldehyde and 4-dodecyloxybenzoic acid.
科学的研究の応用
1-(Chloromethyl)-4-(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-dodecyloxybenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.
類似化合物との比較
Similar Compounds
Benzyl Chloride: A simpler analogue without the dodecyloxy group.
4-Methoxybenzyl Chloride: Similar structure but with a methoxy group instead of a dodecyloxy group.
4-Ethoxybenzyl Chloride: Contains an ethoxy group in place of the dodecyloxy group.
Uniqueness
1-(Chloromethyl)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and applications in material science and organic synthesis .
特性
分子式 |
C19H31ClO |
|---|---|
分子量 |
310.9 g/mol |
IUPAC名 |
1-(chloromethyl)-4-dodecoxybenzene |
InChI |
InChI=1S/C19H31ClO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3 |
InChIキー |
RALHILXHPCKMOX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
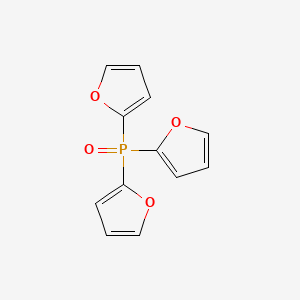
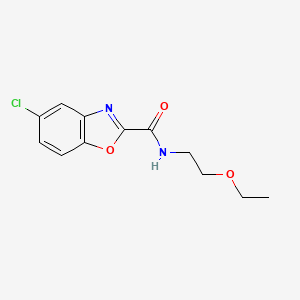
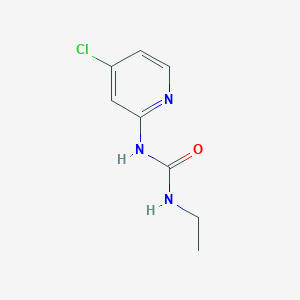
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B8639330.png)

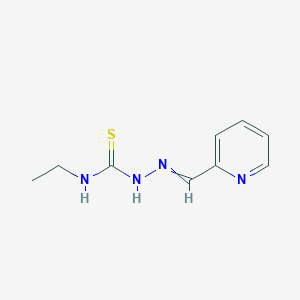
![4-Amino-3-bromothieno[3,2-c]pyridine-7-carbaldehyde](/img/structure/B8639358.png)


![3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)

